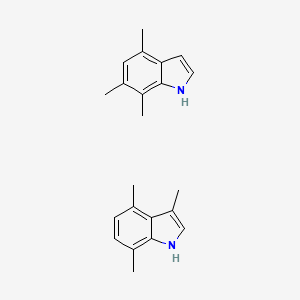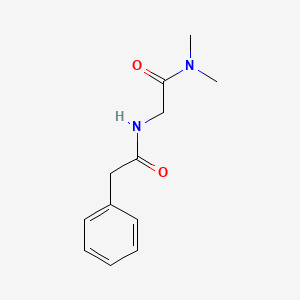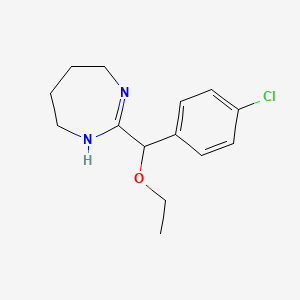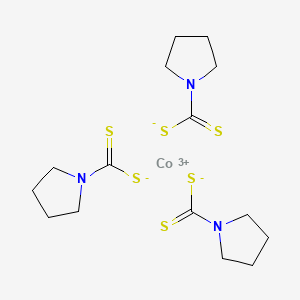
Cobalt, tris(1-pyrrolidinecarbodithioato)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt, tris(1-pyrrolidinecarbodithioato)- is a coordination compound where cobalt is complexed with three 1-pyrrolidinecarbodithioate ligands. This compound is known for its unique structural and magnetic properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, tris(1-pyrrolidinecarbodithioato)- typically involves the reaction of cobalt salts with 1-pyrrolidinecarbodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The cobalt salt, often cobalt(II) chloride, is dissolved in a suitable solvent such as ethanol or methanol. The 1-pyrrolidinecarbodithioic acid is then added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for cobalt, tris(1-pyrrolidinecarbodithioato)- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to remove impurities.
化学反应分析
Types of Reactions
Cobalt, tris(1-pyrrolidinecarbodithioato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes. Substitution reactions result in the formation of new cobalt complexes with different ligands.
科学研究应用
Cobalt, tris(1-pyrrolidinecarbodithioato)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the development of new materials with unique magnetic and electronic properties.
作用机制
The mechanism of action of cobalt, tris(1-pyrrolidinecarbodithioato)- involves its ability to interact with various molecular targets. The compound can coordinate with different ligands and undergo redox reactions, which can influence its activity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
Iron, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with iron as the central metal.
Chromium, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with chromium as the central metal.
Nickel, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with nickel as the central metal.
Uniqueness
Cobalt, tris(1-pyrrolidinecarbodithioato)- is unique due to its specific magnetic and electronic properties, which differ from those of its iron, chromium, and nickel analogs. These properties make it particularly useful in applications requiring specific magnetic characteristics.
属性
CAS 编号 |
24412-38-2 |
|---|---|
分子式 |
C15H24CoN3S6 |
分子量 |
497.7 g/mol |
IUPAC 名称 |
cobalt(3+);pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/3C5H9NS2.Co/c3*7-5(8)6-3-1-2-4-6;/h3*1-4H2,(H,7,8);/q;;;+3/p-3 |
InChI 键 |
WKOHUOCIZKJNLL-UHFFFAOYSA-K |
规范 SMILES |
C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


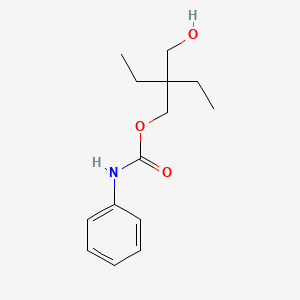
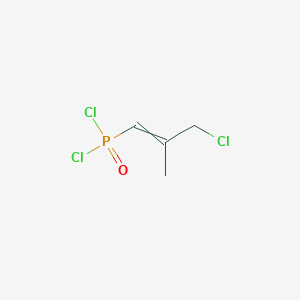
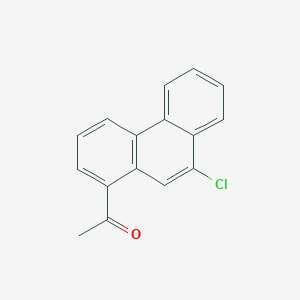
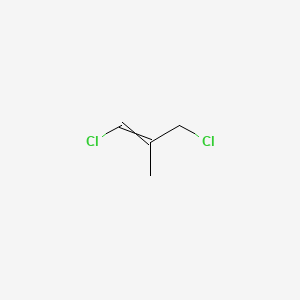
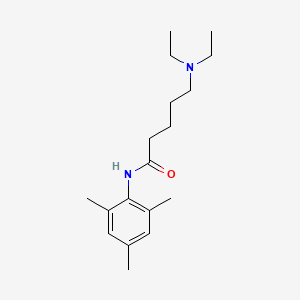
methanone](/img/structure/B14695403.png)
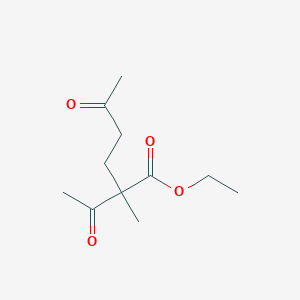
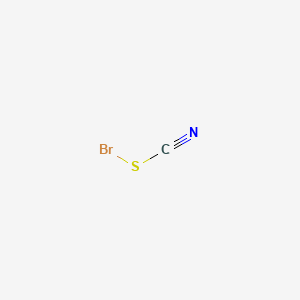
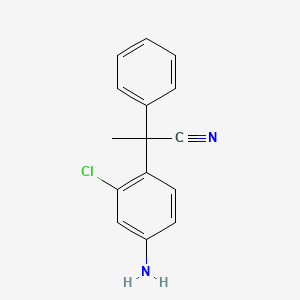

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
